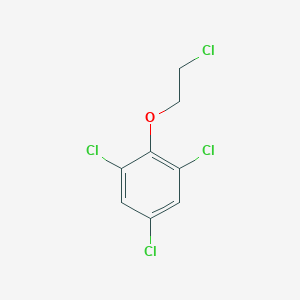

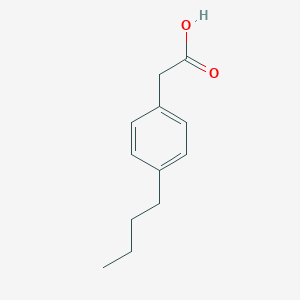

(4-Butylphenyl)acetic acid

説明

Synthesis Analysis

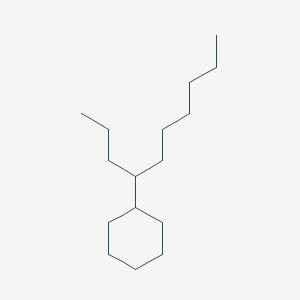

Recent literature highlights the synthesis of (4-Butylphenyl)acetic acid and related compounds, focusing on the methodologies employed to achieve these chemical structures. A notable method reviewed involves the Suzuki reaction, which has been applied to the synthesis of 4-biphenylacetic acid, showcasing the adaptability and effectiveness of this approach in synthesizing (4-Butylphenyl)acetic acid derivatives (Xie Wen-n, 2014).

Molecular Structure Analysis

The molecular structure of (4-Butylphenyl)acetic acid and its analogs has been elucidated through spectroscopic methods and computational studies. High-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of these compounds, revealing the complexity and specificity of their molecular structures (R. Issac & J. Tierney, 1996).

Chemical Reactions and Properties

The chemical behavior of (4-Butylphenyl)acetic acid involves a variety of reactions and properties, including its role as a precursor in the synthesis of other chemical entities. Its reactivity and interaction with other compounds under different conditions have been a subject of study, contributing to the understanding of its potential applications in chemical synthesis and industrial processes.

Physical Properties Analysis

The physical properties of (4-Butylphenyl)acetic acid, such as solubility, melting point, and boiling point, are critical for its handling and application in different domains. Research on related compounds has provided comparative insights into the physical behavior of (4-Butylphenyl)acetic acid, guiding its practical use and management (P. Pal & Jayato Nayak, 2017).

科学的研究の応用

Biotransformation Studies

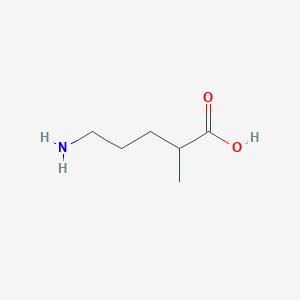

- Species Differences in Metabolism : A study on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a structurally related compound to (4-Butylphenyl)acetic acid, found that different species exhibit varying metabolic pathways. This compound is rapidly reduced to alcohol in humans, while in other species like rats and dogs, it is oxidized to the corresponding acetic acid. This highlights species-specific metabolic pathways for compounds like (4-Butylphenyl)acetic acid (Pottier, Busigny, & Raynaud, 1978).

Food Preservation

- Acetic Acid in Food Spoilage : Acetic acid, a metabolic product related to (4-Butylphenyl)acetic acid, has been studied for its effects on microorganisms involved in food spoilage. This research indicates that acetic acid's toxicity, which may be related to the properties of its undissociated molecule, plays a crucial role in its effectiveness as a food preservative (Levine & Fellers, 1940).

Chemical Synthesis and Toxicity

- Synthesis and Toxicity of Derivatives : Research on derivatives of 1,2,4-triazoles containing a thiophene core, which are synthesized from esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, showed that these compounds exhibit various biological activities and are potential intermediates for further chemical synthesis. The acute toxicity of these compounds was studied, providing insights into the safety profile of related acetic acid derivatives (Salionov, 2015).

Solubility and Thermodynamics

- Solubility Studies : The solubility of 4-acetylbenzoic acid, a compound related to (4-Butylphenyl)acetic acid, in various solvents was studied, providing critical data for industrial design and theoretical studies. Such solubility data are essential for understanding the physical and chemical properties of related acetic acid derivatives (Sunsandee et al., 2013).

Environmental Applications

Water Treatment : Research on the degradation of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts under UV light irradiation provides insights into the environmental applications of related compounds. This study highlights the potential for using similar approaches to degrade pollutants in water (Makhatova et al., 2019).

Esterification for Recovery : The recovery of acetic acid through esterification in a reactive distillation column shows the potential for using similar methods to recover and utilize (4-Butylphenyl)acetic acid or its derivatives in industrial processes (Saha, Chopade, & Mahajani, 2000).

特性

IUPAC Name |

2-(4-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVMLIKBAVUPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364826 | |

| Record name | (4-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butylphenyl)acetic acid | |

CAS RN |

14377-19-6 | |

| Record name | 4-Butylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-butylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)